molecular formula C9H10ClNO B14837819 3-Chloro-5-cyclopropoxy-4-methylpyridine

3-Chloro-5-cyclopropoxy-4-methylpyridine

Cat. No.: B14837819
M. Wt: 183.63 g/mol
InChI Key: SAWPDCBERWPTOM-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxy-4-methylpyridine is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a cyclopropoxy group at the 5-position, and a methyl group at the 4-position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxy-4-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxy-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions produce corresponding oxides and reduced derivatives, respectively.

Scientific Research Applications

3-Chloro-5-cyclopropoxy-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-5-cyclopropoxy-4-methylpyridine exerts its effects involves interactions with specific molecular targets. The chlorine and cyclopropoxy groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-cyclopropoxy-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both a chlorine atom and a cyclopropoxy group at distinct positions provides unique chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxy-4-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-8(10)4-11-5-9(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

SAWPDCBERWPTOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1OC2CC2)Cl

Origin of Product

United States

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